molecular formula C18H13N3O2S B2927341 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one CAS No. 129545-38-6

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one

Cat. No.: B2927341
CAS No.: 129545-38-6
M. Wt: 335.38
InChI Key: NFOBWUSNZMOFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core (2H-chromen-2-one) with a 1,3,4-thiadiazine ring substituted by a phenylamino group. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. The compound is synthesized via cyclization reactions involving bromoacetylcoumarin precursors and thiosemicarbazide derivatives, as seen in structurally related analogs (e.g., 4a and 4b in Scheme 1 of ).

Key structural features include:

  • Coumarin core: Responsible for fluorescence and π-π stacking interactions.
  • Phenylamino substituent: Modulates lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

3-(2-phenylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(21-20-15)19-13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOBWUSNZMOFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=NC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with equimolar amounts of phenylthioureas and salicylaldehyde. The reaction is catalyzed by biosynthetically prepared l-proline and uses poly(ethylene) glycol-600 (PEG-600) as a green reaction medium . This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability.

Chemical Reactions Analysis

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate biochemical pathways and enzymes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a broader class of coumarin-heterocycle hybrids. Comparisons with key analogs are summarized below:

Compound Name Core Structure Heterocycle Type Key Substituents Biological Activity Reference
3-[2-(Phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one Coumarin (2H-chromen-2-one) 1,3,4-Thiadiazine Phenylamino Cholinesterase inhibition
3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone Coumarin 1,3-Thiazole Arylamino Antimicrobial
5-(2-Oxo-2H-chromen-3-yl)-6H-1,3,4-thiadiazin-2-aminium bromide Coumarin 1,3,4-Thiadiazine Bromide, aminium Not reported
3-(5-(Phenylamino)-1,3,4-triazol-2-yl)-2H-chromen-2-one Coumarin 1,2,4-Triazole Phenylamino Cholinesterase inhibition

Key Observations :

  • Replacement of 1,3,4-thiadiazine with 1,3-thiazole (as in ) reduces ring strain but may decrease electron-deficient character, impacting enzyme inhibition.
  • The phenylamino group enhances activity compared to unsubstituted analogs, as seen in cholinesterase inhibition studies.
Cholinesterase Inhibition (AChE/BChE)

highlights that 1,3,4-thiadiazine-coumarin hybrids (e.g., series 4a–g) exhibit moderate to strong cholinesterase inhibition. For example:

Compound Series IC₅₀ (AChE, μM) IC₅₀ (BChE, μM) Reference Compound (Donepezil IC₅₀)
4a–g (Thiadiazine) 0.89–12.3 1.02–15.7 0.03 μM (AChE)
3a–g (Triazole) 1.45–18.9 2.11–21.4 0.03 μM (AChE)

The target compound’s thiadiazine ring confers ~2–3× higher potency against BChE than triazole analogs, likely due to enhanced sulfur-mediated interactions.

Antimicrobial Activity

Thiazole-containing coumarins (e.g., 6e, 6g, 6h in ) show strong antibacterial activity against S. aureus (MIC: 8–16 μg/mL).

Spectroscopic and Physicochemical Properties

Property Target Compound (Thiadiazine) Thiazole Analog (6e) Triazole Analog
IR C=O stretch (cm⁻¹) 1,724–1,726 1,720–1,730 1,715–1,725
¹H NMR (Coumarin-H4) δ 8.29 ppm δ 8.25–8.30 ppm δ 8.20–8.35 ppm
Melting Point 170–199°C 162–199°C 150–185°C

The thiadiazine ring induces a downfield shift in coumarin-H4 protons compared to triazole analogs, reflecting increased electron withdrawal.

Biological Activity

The compound 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one is a synthetic derivative that combines the structural features of thiadiazine and coumarin. This unique combination has attracted interest in various fields of medicinal chemistry, particularly for its potential biological activities, including anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 431.5 g/mol. The IUPAC name reflects its complex structure, which includes a coumarin moiety and a thiadiazine ring.

PropertyValue
Molecular FormulaC19H17N5O3SC_{19}H_{17}N_{5}O_{3}S
Molecular Weight431.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has demonstrated that compounds containing both coumarin and thiadiazine structures exhibit promising anticancer activity. For instance, a study evaluated various coumarin derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives showed significant cytotoxic effects, with IC50 values comparable to standard treatments like 5-fluorouracil .

Case Study:
In a specific study involving synthesized coumarin derivatives, compounds with structural similarities to our target compound showed strong activity against MCF-7 and HepG-2 cell lines. Notably, compound 13a exhibited IC50 values of 5.5 µg/ml and 6.9 µg/ml against these cell lines, respectively .

The proposed mechanism for the anticancer activity involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies indicated that these compounds bind effectively to the active site of CDK2, suggesting a potential pathway for therapeutic intervention .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often utilize palladium-catalyzed coupling reactions to form the thiadiazine ring.

Synthetic Route Example:

  • Starting Materials: Phenylamine and appropriate thiadiazine derivatives.
  • Reagents: Palladium on carbon (Pd/C) as a catalyst in dimethylformamide (DMF).
  • Conditions: Controlled temperature and pressure to optimize yield.

Comparative Biological Activity Table

CompoundCell LineIC50 (µg/ml)Activity Level
This compoundMCF-7TBDTBD
Compound 13aMCF-75.5High
Compound 13aHepG-26.9High
Standard (5-Fluorouracil)MCF-7TBDStandard

Q & A

Q. What are the optimized synthetic routes for 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 3,α-bromoacetylcoumarin with thiosemicarbazide to form the thiadiazine ring, followed by functionalization of the coumarin core. Ethanol is often used as a solvent, and intermediates like 5-(2-oxo-2H-chromen-3-yl)-6H-1,3,4-thiadiazin-2-aminium bromide may be isolated. Purification typically employs column chromatography or recrystallization . For the chromen-2-one moiety, malonic acid and phenol are condensed in the presence of phosphorus oxychloride and zinc chloride under solid-phase conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments and carbon frameworks, particularly the phenylamino and thiadiazine substituents.
  • IR spectroscopy : To detect functional groups like C=O (chromenone) and N-H (phenylamino).
  • LC-MS : For molecular weight validation and purity assessment.
  • Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antiproliferative activity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases via fluorometric/colorimetric methods.
  • Antimicrobial testing : Employ disk diffusion or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell line). Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial tests.
  • Dose-response curves : Compare IC50 values under consistent conditions.
  • Computational validation : Perform molecular docking to verify target binding modes (e.g., using AutoDock Vina) .

Q. What mechanistic insights exist for the cyclocondensation reaction forming the thiadiazine ring?

The reaction proceeds via nucleophilic attack of thiosemicarbazide on the α-bromoacetyl group, followed by intramolecular cyclization. Key factors:

  • Solvent polarity : Ethanol enhances intermediate stability.
  • Catalysts : ZnCl2 or triethylamine accelerates ring closure.
  • Temperature : Reactions typically occur at reflux (70–80°C) to overcome activation barriers .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Use in silico tools :

  • ADMET prediction : SwissADME or pkCSM to assess solubility, bioavailability, and toxicity.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics : Simulate binding stability with targets (e.g., kinases) using GROMACS .

Q. What strategies address low yields in thiadiazine-coumarin hybrid synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20%.
  • Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls on coumarin).
  • Catalytic systems : Employ Pd/C or ionic liquids to enhance cyclization efficiency .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported methods?

Divergent yields (e.g., 52–61% in vs. 70–85% in ) stem from:

  • Substituent effects : Electron-withdrawing groups on phenyl rings slow cyclization.
  • Purification techniques : HPLC vs. recrystallization impacts recovery rates.
  • Scale : Milligram-scale reactions often underperform due to heat/mass transfer limitations .

Q. How to interpret conflicting cytotoxicity results in different cell lines?

Cell-specific responses may reflect:

  • Membrane permeability : LogP values >3 enhance uptake in lipid-rich environments (e.g., MCF-7).
  • Metabolic activity : CYP450 expression variations alter prodrug activation.
  • Target heterogeneity : Kinase isoform distribution across cell lines .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReactantsSolvent/CatalystYieldReference
3,α-BromoacetylcoumarinCoumarin, Br2/AcOHAcetic acid75%
Thiosemicarbazide adduct3,α-Bromoacetylcoumarin + ThiosemicarbazideEthanol68%
4-Hydroxy-6-substituted coumarinMalonic acid + PhenolPOCl3/ZnCl282%

Table 2. Recommended Analytical Parameters

TechniqueCritical ParametersApplication
1H NMRδ 6.8–7.2 ppm (phenylamino protons)Substituent conformation
LC-MSm/z 395.3 [M+H]+Molecular ion confirmation
IR1680 cm⁻¹ (C=O stretch)Chromenone core validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.